![molecular formula C10H4N6O B2920207 PDK1/Akt/Flt Dual Pathway Inhibitor CAS No. 331253-86-2](/img/structure/B2920207.png)
PDK1/Akt/Flt Dual Pathway Inhibitor
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Overview
Description
The PDK1/Akt/Flt Dual Pathway Inhibitor is a cell-permeable compound that selectively induces apoptosis in Acute Myelogenous Leukemia (AML) with little effect on normal CD34+ AML progenitor cells . It controls the biological activity of PDK1/Akt/Flt and is primarily used for Phosphorylation & Dephosphorylation applications .
Physical And Chemical Properties Analysis
The this compound is a solid, yellow compound . It is soluble in DMSO at 10 mg/mL . It has a molecular weight of 224.18 .Scientific Research Applications
Cancer Treatment and Tumor Suppression
PDK1/Akt/Flt pathway inhibitors have been extensively studied for their potential in cancer treatment. The phosphoinositide 3-kinase/3-phosphoinositide-dependent kinase 1 (PDK1)/Akt signaling pathway is crucial in cancer cell growth, survival, and tumor angiogenesis. Inhibitors like BX-795, BX-912, and BX-320 have shown effectiveness in blocking PDK1/Akt signaling in tumor cells, inhibiting growth, and inducing apoptosis in various cancer cell lines, including in vivo models like LOX melanoma tumors (Feldman et al., 2005). Moreover, dual targeting of PI3K and MEK pathways has been demonstrated to induce significant tumor growth inhibition, as seen in studies involving human colorectal cancer xenograft tumors (Haagensen et al., 2013).
Bioenergetic Signaling and Chemoprevention
The PDK1/Akt pathway also plays a role in bioenergetic signaling and chemoprevention. In a study involving the transgenic adenocarcinoma of the mouse prostate model, the PDK1 inhibitor OSU03012 demonstrated chemopreventive relevance in prostate cancer. This inhibitor significantly decreased prostate weight and epithelial proliferation, alongside impacting bioenergetic signaling (Sargeant et al., 2007).
Resistance Mechanisms in Cancer Therapy
Understanding the mechanisms of resistance to PDK1 inhibitors is critical in cancer therapy. Studies have shown that despite efficient knockdown of PDK1, inhibition of the PI3K pathway is marginal, suggesting that PDK1 might not be a rate-limiting factor in certain cancer models. This highlights the need for exploring other targets within the pathway for more effective treatment strategies (Ellwood-Yen et al., 2011).
Autophagy and Cellular Response
Inhibitors targeting the PDK1/Akt pathway can also induce autophagy, a cellular process involved in the degradation and recycling of cellular components. A study on non-small cell lung cancer (NSCLC) cells demonstrated that a novel PDK1/MEK dual inhibitor promoted autophagy and apoptosis, suggesting a potential therapeutic approach for NSCLC (Liu et al., 2023).
Scaffold Proteins and Activation Mechanisms
The role of scaffold proteins like Freud-1/Aki1 in regulating the specificity of the PDK1/Akt signaling cascade has been explored. These proteins can influence the formation of PDK1/Akt complexes and are crucial for Akt activation in response to specific stimuli, offering insights into the signaling mechanisms at play (Nakamura et al., 2008).
Mechanism of Action
Target of Action
The primary targets of the PDK1/Akt/Flt Dual Pathway Inhibitor are PDK1 and Akt . PDK1 (Phosphoinositide-dependent kinase-1) and Akt (also known as Protein Kinase B) are pivotal enzymes in the PI3K/AKT signaling pathway, which plays a crucial role in regulating various cellular processes such as growth, survival, and metabolism .
Mode of Action
The this compound directly inhibits both PDK1 and Akt activities in a dose-dependent manner . It blocks the cellular phosphorylation of Akt at both Ser473 and Thr308 . This inhibition disrupts the PI3K/AKT pathway, thereby inhibiting the downstream signaling that leads to uncontrolled cell growth and survival .
Biochemical Pathways
The this compound affects the PI3K/AKT and Flt3/PIM signaling pathways . The dual inhibition nature against both these pathways allows effective killing of Acute Myelogenous Leukemia (AML) cells that are otherwise resistant to inhibitors that target only the PDK1/Akt pathway .
Pharmacokinetics
It is known that the compound is soluble in dmso .
Result of Action
The this compound selectively induces apoptosis in AML cells with little effect on normal CD34+ AML progenitor cells . It effectively kills AML cells, including those with wild-type Flt3, single mutant ITD/D835, and double mutant Flt3-ITD-TDK .
Action Environment
It is known that the compound should be protected from light and can be stored at temperatures between 2-8°c .
properties
IUPAC Name |
10,11,12,13,14,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,12,14-heptaen-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4N6O/c17-9-6-4-2-1-3-5(6)7-8(9)13-16-10(11-7)12-14-15-16/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPANHMGWPXVBQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=NN=NN4N=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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